molecular formula C8H13N3O2 B1395851 1-Allyl-5-oxopyrrolidine-3-carbohydrazide CAS No. 1437312-07-6

1-Allyl-5-oxopyrrolidine-3-carbohydrazide

Cat. No. B1395851
M. Wt: 183.21 g/mol
InChI Key: NQSRVGXJBPOARI-UHFFFAOYSA-N
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Description

“1-Allyl-5-oxopyrrolidine-3-carbohydrazide” is a chemical compound. Unfortunately, there is limited information available about this specific compound1. However, it seems to be related to “1-Allyl-5-oxopyrrolidine-3-carboxylic acid”, which is a heterocyclic building block2.



Synthesis Analysis

The synthesis of “1-Allyl-5-oxopyrrolidine-3-carbohydrazide” is not well-documented in the available literature. More research is needed to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of “1-Allyl-5-oxopyrrolidine-3-carbohydrazide” is not readily available. However, the related compound “1-Allyl-5-oxopyrrolidine-3-carboxylic acid” has the molecular formula C8H11NO323.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “1-Allyl-5-oxopyrrolidine-3-carbohydrazide”. More research is needed to provide a detailed chemical reactions analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Allyl-5-oxopyrrolidine-3-carbohydrazide” are not readily available. However, the related compound “1-Allyl-5-oxopyrrolidine-3-carboxylic acid” is a solid4.


Safety And Hazards

The safety and hazards of “1-Allyl-5-oxopyrrolidine-3-carbohydrazide” are not well-documented in the available literature. However, the related compound “1-Allyl-5-oxopyrrolidine-3-carboxylic acid” is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed5.


Future Directions

The future directions for research on “1-Allyl-5-oxopyrrolidine-3-carbohydrazide” are not well-documented in the available literature. More research is needed to provide a detailed future directions.


Please note that this information is based on the limited data available and may not be fully accurate or complete. For more detailed information, further research and experimental data are needed.


properties

IUPAC Name

5-oxo-1-prop-2-enylpyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-3-11-5-6(4-7(11)12)8(13)10-9/h2,6H,1,3-5,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSRVGXJBPOARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-5-oxopyrrolidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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